2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide is a complex organic compound characterized by its unique triazole ring structure
Preparation Methods
The synthesis of 2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and cyclopropyl groups. The final step involves the attachment of the sulfanyl and acetamide groups. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is a key reactive site. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but generally include inhibition of enzyme activity or interference with cellular processes .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
- 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
These compounds share the triazole ring structure but differ in the substituents attached to the ring. The unique combination of allyl, cyclopropyl, and sulfanyl groups in 2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-2-7-17-12(9-3-4-9)15-16-13(17)19-8-11(18)14-10-5-6-10/h2,9-10H,1,3-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLOEOIQDYARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816393 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.